molecular formula C18H22N2O4 B2954352 N-[4-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]prop-2-enamide CAS No. 2361756-75-2

N-[4-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]prop-2-enamide

Cat. No. B2954352
CAS RN: 2361756-75-2
M. Wt: 330.384
InChI Key: QTVMCPCEXSDRKF-UHFFFAOYSA-N
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Description

N-[4-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been found to have numerous biochemical and physiological effects.5]undecane-9-carbonyl)phenyl]prop-2-enamide.

Mechanism of Action

The mechanism of action of N-[4-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]prop-2-enamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
N-[4-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]prop-2-enamide has been found to have numerous biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, it has been found to have anti-inflammatory effects, reducing the production of inflammatory mediators in the body. It has also been shown to have antiviral properties, inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]prop-2-enamide in lab experiments is its ability to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition therapy. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.

Future Directions

There are numerous future directions for the study of N-[4-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]prop-2-enamide. One direction is to further investigate its potential as an enzyme inhibitor, particularly in the treatment of cancer and inflammatory diseases. Additionally, further research could be conducted to elucidate its mechanism of action and to identify any potential side effects. Finally, the development of new synthesis methods could lead to the production of more potent and effective analogs.

Synthesis Methods

The synthesis of N-[4-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]prop-2-enamide has been achieved using various methods. One such method involves the reaction of 4-aminobenzoic acid with 1,5-dioxaspiro[5.5]undecane-9-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with prop-2-enamide to produce the final product.

Scientific Research Applications

N-[4-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]prop-2-enamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to have antitumor, anti-inflammatory, and antiviral properties. Additionally, it has been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition therapy.

properties

IUPAC Name

N-[4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-2-16(21)19-15-6-4-14(5-7-15)17(22)20-10-8-18(9-11-20)23-12-3-13-24-18/h2,4-7H,1,3,8-13H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVMCPCEXSDRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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